Enhanced Permeability and Drug-Likeness: Comparative Physicochemical Profiling Against the 4-Thiazolyloxy Analog
The target compound's predicted topological polar surface area (TPSA) of 55.3 Ų is significantly lower than that of N-(4,5-dihydrothiazol-2-yl)-4-(thiazol-2-yloxy)benzamide (TPSA ~76.2 Ų), due to the replacement of the thiazole ring with a pyridine ring [1]. This 20.9 Ų reduction directly translates into improved predicted passive membrane permeability and oral bioavailability parameters. Additionally, DTTB has one less hydrogen bond acceptor (5 vs. 6), which further aligns with Lipinski's Rule of Five compliance [1].
| Evidence Dimension | Topological Polar Surface Area (TPSA) and H-bond Acceptor Count |
|---|---|
| Target Compound Data | TPSA = 55.3 Ų; H-bond Acceptors = 5; Mol. Wt. = 299.35 g/mol |
| Comparator Or Baseline | N-(4,5-dihydrothiazol-2-yl)-4-(thiazol-2-yloxy)benzamide: TPSA ~76.2 Ų; H-bond Acceptors = 6; Mol. Wt. = 332.4 g/mol |
| Quantified Difference | TPSA reduced by 20.9 Ų (-27.4%); 1 fewer H-bond acceptor; Molecular weight reduced by 33.05 g/mol |
| Conditions | In silico physicochemical property calculations based on standard SMILES structures (SwissADME / PubChem descriptors) |
Why This Matters
For procurement in a drug discovery program, the lower TPSA and reduced H-bond acceptor count of DTTB favor better cell permeability and gut absorption, making it a superior starting scaffold for oral drug development compared to its 4-thiazolyloxy analog.
- [1] National Center for Biotechnology Information. PubChem Compound Summary for CID 5374056, N-(4,5-dihydrothiazol-2-yl)-3-(pyridin-2-yloxy)benzamide. https://pubchem.ncbi.nlm.nih.gov/compound/5374056. View Source
